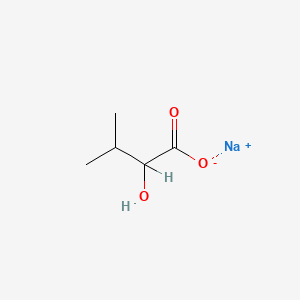

Sodium 2-hydroxy-3-methylbutyrate

描述

2-羟基-3-甲基丁酸钠是一种属于羟基酸类的化学化合物。它是2-羟基-3-甲基丁酸的钠盐,而2-羟基-3-甲基丁酸是氨基酸亮氨酸的代谢产物。

准备方法

合成路线和反应条件: 2-羟基-3-甲基丁酸钠的制备通常涉及2-羟基-3-甲基丁酸与氢氧化钠的反应。 该反应在水性介质中进行,然后将所得溶液浓缩并干燥以获得固体钠盐 .

工业生产方法: 在工业环境中,2-羟基-3-甲基丁酸钠的生产可能涉及更复杂的工艺。一种方法包括用含水氢氧化钠与4,4-二甲基氧杂环丁酮反应,形成2-羟基-3-甲基丁酸钠溶液。 然后将该溶液应用于合成二氧化硅并干燥以获得固体产品 .

化学反应分析

反应类型: 2-羟基-3-甲基丁酸钠可以进行各种化学反应,包括氧化、还原和取代反应。

常见试剂和条件:

氧化: 该化合物可以用强氧化剂(如高锰酸钾或三氧化铬)氧化。

还原: 还原反应可以使用还原剂(如硼氢化钠或氢化锂铝)进行。

取代: 取代反应可以涉及在碱性或酸性条件下亲核试剂(如卤化物或胺)。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以导致羧酸的形成,而还原可以产生醇。

科学研究应用

2-羟基-3-甲基丁酸钠在科学研究中具有广泛的应用:

作用机制

2-羟基-3-甲基丁酸钠的作用机制涉及它在亮氨酸分解代谢途径中的代谢产物作用。它作为各种生物活性化合物的先驱,影响蛋白质合成和降解。 该化合物与分子靶标相互作用,例如参与氨基酸代谢的酶以及与肌肉生长和修复相关的途径 .

类似化合物:

3-羟基-3-甲基丁酸酯: 亮氨酸的另一种代谢产物,在肌肉生长和代谢中具有类似的应用.

2-羟基-2-甲基丁酸酯:

3-羟基丁酸酯: 以其在酮体代谢和能量产生中的作用而闻名.

独特性: 2-羟基-3-甲基丁酸钠因其在亮氨酸分解代谢途径中的特定作用以及其在肌肉生长和代谢调节中的潜在治疗应用而独一无二。它能够充当生物活性化合物的先驱,使其与其他类似的羟基酸区分开来。

相似化合物的比较

3-hydroxy-3-methylbutyrate: Another metabolite of leucine with similar applications in muscle growth and metabolism.

2-hydroxy-2-methylbutyrate:

3-hydroxybutyrate: Known for its role in ketone body metabolism and energy production.

Uniqueness: Sodium 2-hydroxy-3-methylbutyrate is unique due to its specific role in the leucine catabolic pathway and its potential therapeutic applications in muscle growth and metabolic regulation. Its ability to act as a precursor to bioactive compounds sets it apart from other similar hydroxy acids.

生物活性

Sodium 2-hydroxy-3-methylbutyrate (Na-HMB) is a sodium salt derived from (S)-2-hydroxy-3-methylbutyric acid, closely related to the branched-chain amino acid leucine. This compound is significant in various metabolic pathways, particularly in energy metabolism and muscle health. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Na-HMB has the molecular formula CHNaO and a CAS number of 57768-96-4. Its structure includes a hydroxyl group and a methyl group, which contribute to its unique reactivity and biological functions. As a chiral molecule, it exists in two enantiomeric forms, with the (S)-enantiomer being biologically active.

Metabolic Pathways

Na-HMB plays a crucial role in the leucine catabolic pathway, where it is involved in the conversion to acetoacetate and acetyl-CoA. These metabolites are essential for energy production through cellular respiration. Specifically, Na-HMB has been shown to:

- Influence enzyme activities related to branched-chain amino acids (BCAAs), such as branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase.

- Enhance protein synthesis while reducing protein breakdown, which is particularly beneficial in conditions associated with muscle wasting.

Biological Activities

- Muscle Metabolism : Na-HMB is recognized for its potential benefits in enhancing muscle metabolism. Research indicates that it can help mitigate muscle loss during periods of inactivity or malnutrition by promoting muscle protein synthesis and inhibiting proteolysis.

- Exercise Performance : Studies have suggested that Na-HMB supplementation may improve exercise performance and recovery. It has been associated with reduced muscle damage following intense physical activity, leading to faster recovery times.

- Clinical Implications : Na-HMB has garnered attention for its potential therapeutic applications in clinical settings, particularly for patients suffering from malnutrition or conditions such as cirrhosis that lead to sarcopenia (muscle wasting).

Research Findings and Case Studies

Several studies have explored the biological activity of Na-HMB:

- Case Study on Sarcopenia : A study published in Hepatology highlighted that patients with cirrhosis often experience accelerated muscle breakdown due to altered BCAA metabolism. Supplementation with Na-HMB was associated with improved muscle mass and function in these patients, suggesting its role in combating sarcopenia .

- Exercise Recovery : In a randomized controlled trial, athletes who received Na-HMB showed significantly lower levels of creatine kinase (a marker of muscle damage) after intense training compared to the placebo group. This indicates that Na-HMB may enhance recovery by reducing exercise-induced muscle damage .

The mechanisms through which Na-HMB exerts its effects include:

- Regulation of Gene Expression : Recent findings indicate that Na-HMB promotes the expression of the MYC gene through interactions with transcription factors, enhancing cell proliferation in intestinal epithelial cells .

- Influence on Muscle Protein Turnover : Na-HMB appears to modulate signaling pathways involved in muscle protein synthesis, including the mTOR pathway, which is critical for muscle growth and repair.

Comparative Analysis

| Compound Name | Role/Function | Unique Aspects |

|---|---|---|

| Sodium 2-hydroxybutyrate | Simpler structure affecting different pathways | Lacks methyl group at third carbon |

| Sodium 3-hydroxybutyrate | Alters metabolic pathways differently | Hydroxyl group at third carbon |

| Sodium 2-hydroxy-4-methylpentanoate | Broader structural complexity affecting reactivity | Additional carbon in the chain |

属性

IUPAC Name |

sodium;2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.Na/c1-3(2)4(6)5(7)8;/h3-4,6H,1-2H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGHJLCKGBLVMB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973352 | |

| Record name | Sodium 2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57768-96-4 | |

| Record name | Sodium alpha-hydroxyisovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057768964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-hydroxy-3-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM .ALPHA.-HYDROXYISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M5OTC1X2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。